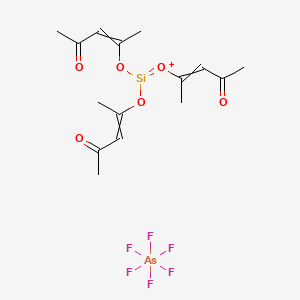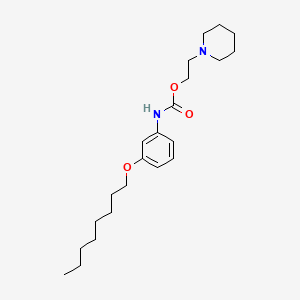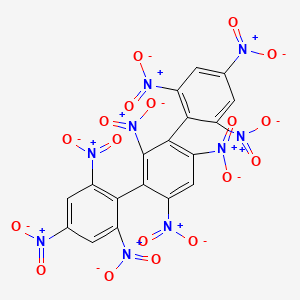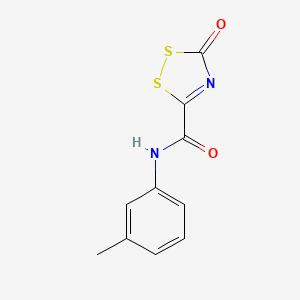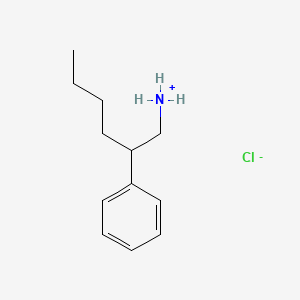
Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-: is a chemical compound with a complex structure that includes a benzamide core, a butoxy group, and a pyrrolidinyl ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 3-butoxybenzoic acid with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core and the pyrrolidinyl ethyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential therapeutic benefits .
Industry: In the industrial sector, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and pyrrolidinyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- 3-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)-3-butoxybenzamide
Comparison: Compared to similar compounds, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern and the presence of both a butoxy group and a pyrrolidinyl ethyl side chain.
Propriétés
Numéro CAS |
73664-73-0 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-13-21-16-8-6-7-15(14-16)17(20)18-9-12-19-10-4-5-11-19/h6-8,14H,2-5,9-13H2,1H3,(H,18,20) |
Clé InChI |
IJZPZVKTRDFYGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



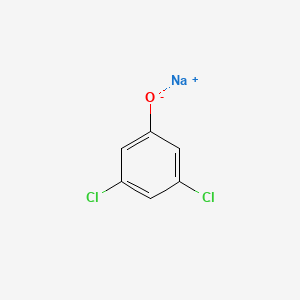
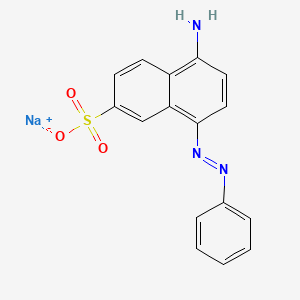
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
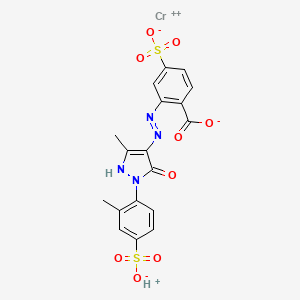

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
